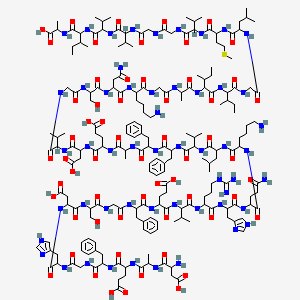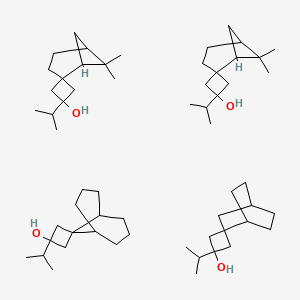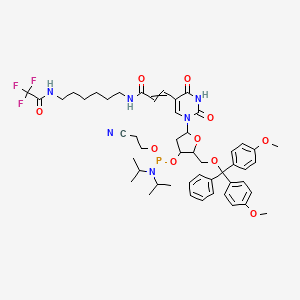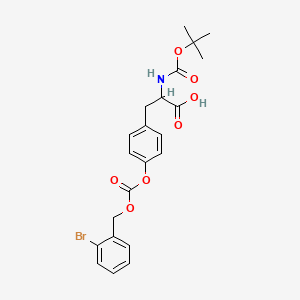
Boc-O-(2-bromo-Cbz)-L-Tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-O-(2-bromo-Cbz)-L-Tyrosine is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2-bromobenzyloxycarbonyl (Cbz) protecting group on the hydroxyl group of the tyrosine molecule. This compound is often used in peptide synthesis and other chemical research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-(2-bromo-Cbz)-L-Tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group of the tyrosine molecule is protected using a 2-bromobenzyloxycarbonyl (Cbz) group. This step involves reacting the Boc-protected tyrosine with 2-bromobenzyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-O-(2-bromo-Cbz)-L-Tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyloxycarbonyl group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Boc deprotection is usually achieved using trifluoroacetic acid (TFA), while Cbz deprotection can be carried out using hydrogenation in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine can yield a substituted amine derivative.
Deprotection Reactions: The major products are L-tyrosine and the corresponding deprotected groups (tert-butyl alcohol and 2-bromobenzyl alcohol).
Wissenschaftliche Forschungsanwendungen
Boc-O-(2-bromo-Cbz)-L-Tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in peptide synthesis and in the development of novel amino acid derivatives.
Biology: Researchers use this compound to study protein structure and function, as well as enzyme-substrate interactions.
Medicine: It is used in the synthesis of peptide-based drugs and in the development of diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials.
Wirkmechanismus
The mechanism of action of Boc-O-(2-bromo-Cbz)-L-Tyrosine is primarily related to its role as a protected amino acid derivative. The protecting groups (Boc and Cbz) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The bromine atom in the 2-bromobenzyloxycarbonyl group can also participate in substitution reactions, making the compound versatile in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-Tyrosine: Similar to Boc-O-(2-bromo-Cbz)-L-Tyrosine but lacks the 2-bromobenzyloxycarbonyl group.
Cbz-L-Tyrosine: Similar but lacks the Boc protecting group.
Fmoc-L-Tyrosine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc or Cbz for protection.
Uniqueness
This compound is unique due to the presence of both Boc and 2-bromobenzyloxycarbonyl protecting groups. This dual protection allows for greater versatility in chemical synthesis, as it provides multiple points of reactivity and protection.
Eigenschaften
IUPAC Name |
3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)
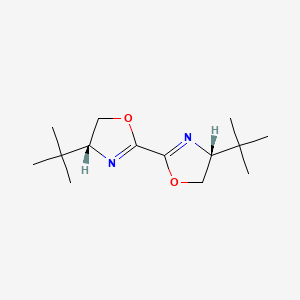

![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)

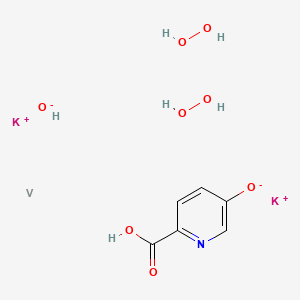
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
![[(3R,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13392712.png)
